Cas no 695174-96-0 (<br>2-[3-chloro-4-methoxy(phenylsulfonyl)anilino]-N-(4-pyridinylmethyl)acetamid e)
![<br>2-[3-chloro-4-methoxy(phenylsulfonyl)anilino]-N-(4-pyridinylmethyl)acetamid e structure](https://ja.kuujia.com/scimg/cas/695174-96-0x500.png)
<br>2-[3-chloro-4-methoxy(phenylsulfonyl)anilino]-N-(4-pyridinylmethyl)acetamid e 化学的及び物理的性質
名前と識別子
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- <br>2-[3-chloro-4-methoxy(phenylsulfonyl)anilino]-N-(4-pyridinylmethyl)acetamid e
- AKOS000387242
- CS-0358859
- 2-(N-(3-Chloro-4-methoxyphenyl)phenylsulfonamido)-N-(pyridin-4-ylmethyl)acetamide
- 2-[3-chloro-4-methoxy(phenylsulfonyl)anilino]-N-(4-pyridinylmethyl)acetamide
- 695174-96-0
- N~2~-(3-chloro-4-methoxyphenyl)-N~2~-(phenylsulfonyl)-N-(pyridin-4-ylmethyl)glycinamide
- STL255211
- 2-[N-(benzenesulfonyl)-3-chloro-4-methoxyanilino]-N-(pyridin-4-ylmethyl)acetamide
- AH-487/42200339
- 2-[Benzenesulfonyl-(3-chloro-4-methoxy-phenyl)-amino]-N-pyridin-4-ylmethyl-acetamide
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- MDL: MFCD04089721
- インチ: InChI=1S/C21H20ClN3O4S/c1-29-20-8-7-17(13-19(20)22)25(30(27,28)18-5-3-2-4-6-18)15-21(26)24-14-16-9-11-23-12-10-16/h2-13H,14-15H2,1H3,(H,24,26)
- InChIKey: KAEUTUFSXLGKLA-UHFFFAOYSA-N
- ほほえんだ: COC1=C(Cl)C=C(N(S(=O)(C2=CC=CC=C2)=O)CC(NCC3=CC=NC=C3)=O)C=C1
計算された属性
- せいみつぶんしりょう: 445.0863050Da
- どういたいしつりょう: 445.0863050Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 30
- 回転可能化学結合数: 9
- 複雑さ: 645
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 97Ų
- 疎水性パラメータ計算基準値(XlogP): 3
<br>2-[3-chloro-4-methoxy(phenylsulfonyl)anilino]-N-(4-pyridinylmethyl)acetamid e 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM524155-1g |
2-(N-(3-Chloro-4-methoxyphenyl)phenylsulfonamido)-N-(pyridin-4-ylmethyl)acetamide |
695174-96-0 | 97% | 1g |
$291 | 2022-06-10 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1429529-1g |
2-(N-(3-chloro-4-methoxyphenyl)phenylsulfonamido)-N-(pyridin-4-ylmethyl)acetamide |
695174-96-0 | 97% | 1g |
¥2629.00 | 2024-05-03 |
<br>2-[3-chloro-4-methoxy(phenylsulfonyl)anilino]-N-(4-pyridinylmethyl)acetamid e 関連文献
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Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
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Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
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Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
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Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
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Elena A. Baranova,Belén Albela,Mongia Saïd-Zina,Laurent Bonneviot New J. Chem., 2017,41, 6795-6809
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Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
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Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819
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10. A broad-spectral-response perovskite photodetector with a high on/off ratio and high detectivity†Yisen Wang,Ningli Chen,Zhiwei Huang,Zhenwei Ren,Hui Li,Tao Lin,Cheng Li Mater. Chem. Front., 2018,2, 1847-1852
<br>2-[3-chloro-4-methoxy(phenylsulfonyl)anilino]-N-(4-pyridinylmethyl)acetamid eに関する追加情報
2-[3-chloro-4-methoxy(phenylsulfonyl)anilino]-N-(4-pyridinylmethyl)acetamide: A Comprehensive Overview
2-[3-chloro-4-methoxy(phenylsulfonyl)anilino]-N-(4-pyridinylmethyl)acetamide, commonly referred to by its CAS number 695174-96-0, is a complex organic compound with significant potential in various fields of chemical research and application. This compound is characterized by its intricate molecular structure, which includes a phenylsulfonyl group, a pyridinylmethyl moiety, and an acetamide functional group. The presence of these groups contributes to its unique chemical properties and reactivity, making it a subject of interest in both academic and industrial settings.
The synthesis of this compound involves a series of multi-step reactions, including nucleophilic substitutions, acetylations, and coupling reactions. Recent advancements in synthetic chemistry have enabled the development of more efficient and environmentally friendly methods for its production. For instance, researchers have explored the use of microwave-assisted synthesis to accelerate reaction times while minimizing by-products. Such innovations not only enhance the scalability of the synthesis process but also align with the growing demand for sustainable chemical manufacturing practices.
One of the most notable features of 2-[3-chloro-4-methoxy(phenylsulfonyl)anilino]-N-(4-pyridinylmethyl)acetamide is its versatility in chemical reactivity. The phenylsulfonyl group acts as an electron-withdrawing substituent, which can significantly influence the electronic properties of the molecule. This makes it a valuable precursor in the synthesis of bioactive compounds, particularly in drug discovery programs targeting various therapeutic areas such as cancer, inflammation, and infectious diseases.
Recent studies have highlighted the potential of this compound as a building block for constructing heterocyclic frameworks. For example, researchers have successfully employed it in the synthesis of pyridine-based macrocycles, which exhibit promising applications in molecular recognition and catalysis. These findings underscore the importance of understanding the structural and electronic properties of this compound to unlock its full potential in chemical design.
In terms of physical properties, 2-[3-chloro-4-methoxy(phenylsulfonyl)anilino]-N-(4-pyridinylmethyl)acetamide exhibits a high degree of stability under standard conditions, making it suitable for long-term storage and transportation. Its solubility characteristics also make it amenable to various analytical techniques, including high-performance liquid chromatography (HPLC) and mass spectrometry. These properties are particularly advantageous in quality control processes within pharmaceutical and agrochemical industries.
The application of this compound extends beyond traditional chemical synthesis. Recent investigations have explored its role as a catalyst in asymmetric catalysis, where its chiral environment facilitates the formation of enantioselective products. This emerging application highlights the need for further research into its catalytic capabilities and their potential impact on industrial processes.
In conclusion, 2-[3-chloro-4-methoxy(phenylsulfonyl)anilino]-N-(4-pyridinylmethyl)acetamide (CAS No. 695174-96-0) stands as a testament to the ingenuity of modern synthetic chemistry. Its unique structure, versatile reactivity, and wide-ranging applications position it as a key player in advancing scientific research and industrial innovation. As new discoveries continue to emerge, this compound is poised to play an even greater role in shaping the future of chemical science.
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